

Application Notes and Protocols for Evaluating the Brain Permeability of AZD1080

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Compound of Interest

Compound Name:	AZD1080
Cat. No.:	B1665930

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Introduction

AZD1080 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with activity against both GSK-3 α and GSK-3 β isoforms.^{[1][2][3]} As a therapeutic candidate for neurodegenerative disorders such as Alzheimer's disease, its ability to penetrate the blood-brain barrier (BBB) is a critical determinant of its potential efficacy.^{[4][5]} These application notes provide a comprehensive overview of the techniques and protocols for evaluating the brain permeability of **AZD1080**, from initial in vitro screening to definitive in vivo assessment in preclinical models.

Mechanism of Action and Therapeutic Rationale

GSK-3 is a key enzyme implicated in the hyperphosphorylation of the tau protein, a pathological hallmark of Alzheimer's disease that leads to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. By inhibiting GSK-3, **AZD1080** reduces tau phosphorylation, thereby potentially halting or reversing the progression of neurodegeneration. Furthermore, GSK-3 inhibition has been shown to rescue synaptic plasticity deficits, suggesting a role in improving cognitive function.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the in vitro potency and in vivo brain permeability of **AZD1080**.

Table 1: In Vitro Potency and Selectivity of **AZD1080**

Target	Assay Type	Parameter	Value	Selectivity vs. GSK-3 β
GSK-3 α (human, recombinant)	Enzyme Assay	Ki	6.9 nM	4.5-fold
GSK-3 β (human, recombinant)	Enzyme Assay	Ki	31 nM	-
CDK2	Enzyme Assay	Ki	1150 nM	>37-fold
CDK5	Enzyme Assay	Ki	429 nM	>14-fold
CDK1	Enzyme Assay	Ki	1980 nM	>64-fold
Erk2	Enzyme Assay	Ki	>10,000 nM	>323-fold
Tau				
Phosphorylation (in cells)	Cell-based Assay	IC50	324 nM	-

Data sourced from

Table 2: In Vivo Brain Permeability of **AZD1080** in Rats

Route of Administration	Dose	Time Point	Brain Concentration ($\mu\text{mol/L}$)	Plasma Concentration ($\mu\text{mol/L}$)	Brain/Plasma Ratio
Oral	10 $\mu\text{mol/kg}$	Peak	Data not specified	Data not specified	0.5 - 0.8

Data sourced from

Experimental Protocols

In Vitro Evaluation of Tau Phosphorylation

This protocol describes a cell-based assay to determine the potency of **AZD1080** in inhibiting GSK-3-mediated tau phosphorylation.

Materials:

- SH-SY5Y human neuroblastoma cells stably expressing human tau
- Cell culture medium (e.g., DMEM/F12) with appropriate supplements (FBS, antibiotics)
- **AZD1080** stock solution (in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-Tau (e.g., AT8, PHF-1), anti-total-Tau, and anti-GAPDH
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Western blot equipment

Procedure:

- Cell Culture: Plate SH-SY5Y-tau cells in 6-well plates and grow to 80-90% confluence.
- Compound Treatment: Prepare serial dilutions of **AZD1080** in culture medium. Replace the medium in each well with the compound-containing medium. Include a vehicle control (DMSO). Incubate for the desired time (e.g., 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- Western Blotting:

- Load equal amounts of protein onto an SDS-PAGE gel.
- Separate proteins by electrophoresis and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities for phospho-tau, total tau, and GAPDH. Normalize the phospho-tau signal to total tau and then to GAPDH. Calculate the IC50 value for **AZD1080**.

In Vivo Pharmacokinetic Study for Brain Permeability Assessment

This protocol outlines the procedure for determining the brain and plasma concentrations of **AZD1080** in rodents to calculate the brain/plasma ratio.

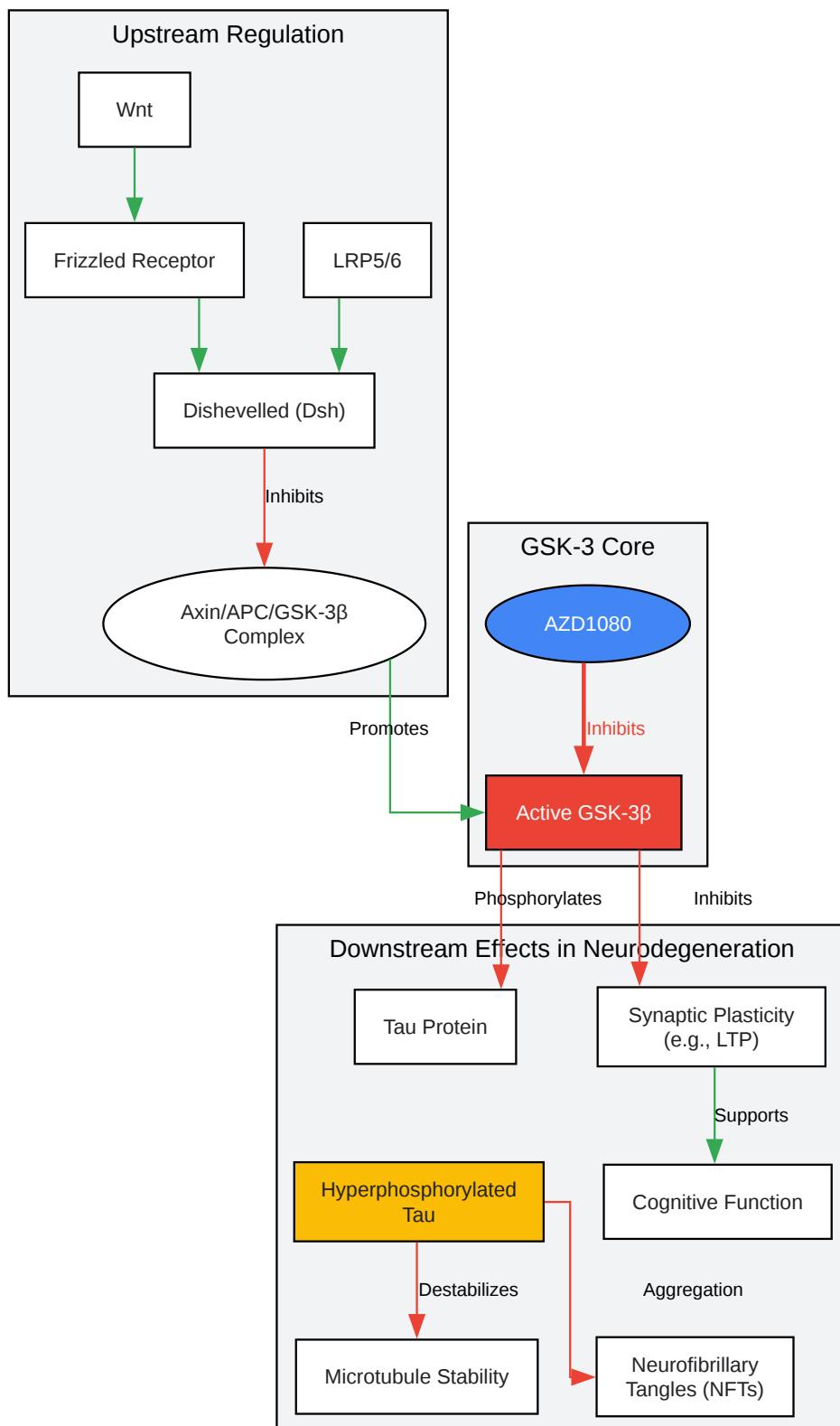
Materials:

- Male Sprague-Dawley rats (or other suitable rodent model)
- **AZD1080** formulation for oral administration
- Anesthesia (e.g., isoflurane)
- Blood collection tubes (with anticoagulant, e.g., EDTA)
- Brain harvesting tools
- Homogenizer
- LC-MS/MS system for bioanalysis

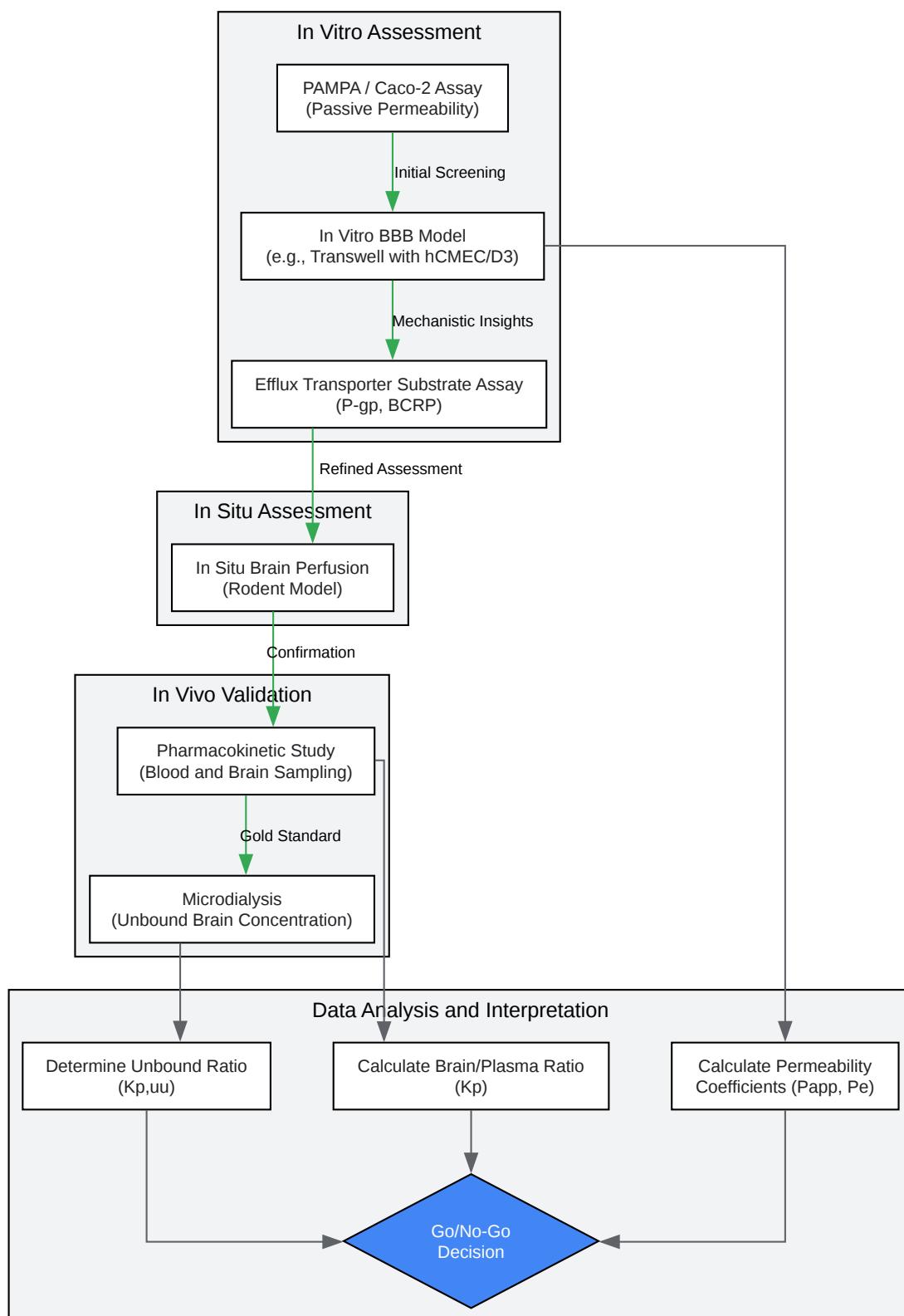
Procedure:

- Animal Dosing: Acclimatize animals for at least 3 days. Administer a single oral dose of **AZD1080**.
- Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), anesthetize a cohort of animals.
 - Blood Collection: Collect blood via cardiac puncture into EDTA tubes. Centrifuge to obtain plasma.
 - Brain Collection: Perfusion the animals with saline to remove blood from the brain. Excise the brain and rinse with cold saline.
- Sample Processing:
 - Plasma: Store plasma samples at -80°C until analysis.
 - Brain: Weigh the brain tissue and homogenize in a suitable buffer.
- Bioanalysis:
 - Develop and validate an LC-MS/MS method for the quantification of **AZD1080** in plasma and brain homogenate.
 - Prepare calibration standards and quality control samples.
 - Extract **AZD1080** from the plasma and brain homogenate samples.
 - Analyze the samples using the validated LC-MS/MS method.
- Data Analysis:
 - Calculate the concentration of **AZD1080** in plasma (ng/mL or μ M) and brain (ng/g or μ M).
 - Determine the brain/plasma concentration ratio at each time point.

Visualizations

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Caption: GSK-3 β Signaling Pathway and the Action of **AZD1080**.



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Caption: Experimental Workflow for Brain Permeability Evaluation.

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